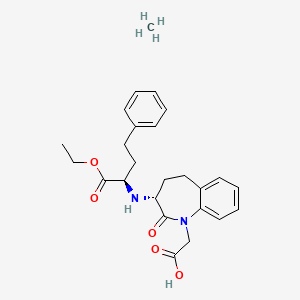
(R,R)-Asenapine Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Asenapine Maleate is a chiral compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is a maleate salt of asenapine, which is an atypical antipsychotic agent. The compound is known for its high affinity for various neurotransmitter receptors, contributing to its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Asenapine Maleate involves several steps, starting from the appropriate chiral precursors. The key steps include:
Chiral Resolution: The separation of the (R,R)-enantiomer from the racemic mixture.
Formation of Maleate Salt: The (R,R)-Asenapine is reacted with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production typically involves large-scale chiral resolution techniques and the subsequent formation of the maleate salt under controlled conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms, altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions include various derivatives of this compound, which may have different pharmacological profiles.
Scientific Research Applications
(R,R)-Asenapine Maleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of chiral resolution and asymmetric synthesis.
Biology: Investigated for its interactions with neurotransmitter receptors and its effects on neuronal signaling.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new antipsychotic medications and formulations.
Mechanism of Action
The mechanism of action of (R,R)-Asenapine Maleate involves its high affinity for various neurotransmitter receptors, including:
Serotonin Receptors (5-HT2A, 5-HT2C): Inhibition of these receptors contributes to its antipsychotic effects.
Dopamine Receptors (D2): Modulation of dopamine receptors helps in managing symptoms of schizophrenia and bipolar disorder.
Adrenergic Receptors (α1, α2): Interaction with these receptors affects mood and cognitive functions.
The compound’s effects are mediated through complex pathways involving neurotransmitter release and receptor modulation.
Comparison with Similar Compounds
Olanzapine: Another atypical antipsychotic with a similar receptor profile but different side effect profile.
Risperidone: Shares some pharmacological properties but differs in its receptor affinity and clinical applications.
Quetiapine: Used for similar indications but has a distinct mechanism of action and side effect profile.
Uniqueness: (R,R)-Asenapine Maleate is unique due to its specific chiral form, which contributes to its distinct pharmacological properties and therapeutic effects. Its high affinity for multiple neurotransmitter receptors sets it apart from other antipsychotic agents.
Properties
CAS No. |
135883-16-8 |
|---|---|
Molecular Formula |
C₂₁H₂₀ClNO₅ |
Molecular Weight |
401.84 |
Synonyms |
(3aR,12bR)-rel-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)




